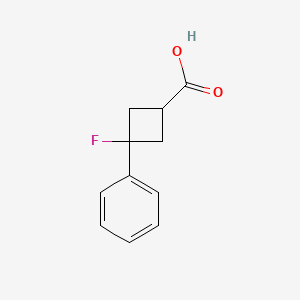

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

描述

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C11H11FO2 It is characterized by a cyclobutane ring substituted with a phenyl group and a fluorine atom at the 3-position, and a carboxylic acid group at the 1-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-fluorophenylacetic acid derivatives under specific conditions. The reaction may involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

化学反应分析

Acid-Base Reactions

The carboxylic acid group () undergoes typical acid-base reactions. The electron-withdrawing fluorine atom at the 3-position increases the acidity of the carboxylic acid compared to non-fluorinated analogs (e.g., cyclohexanecarboxylic acid).

Mechanism :

The carboxylate ion () enhances solubility in polar solvents and may stabilize adjacent reaction intermediates.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides. These reactions are typically catalyzed by acid (Fischer esterification) or coupling agents (e.g., EDCl/HOBt for amides).

Key Reactions:

-

Esterification :

Example: Methyl ester synthesis (as in) requires methanol and sulfuric acid under reflux.

-

Amidation :

Amidation is critical for pharmaceutical applications, enhancing bioavailability .

Nucleophilic Substitution at Fluorine

While fluorine is a poor leaving group ( vs. Cl), substitution may occur under strongly basic or catalytic conditions. The cyclobutane ring’s strain could facilitate this process.

Example :

Direct evidence for this reaction is sparse, but methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate () shows analogous reactivity.

Decarboxylation

Thermal or oxidative decarboxylation may occur, particularly under acidic conditions, yielding 3-fluoro-3-phenylcyclobutane.

Conditions :

Mechanism :

The strained cyclobutane ring likely lowers the activation energy for decarboxylation compared to linear analogs.

Ring-Opening Reactions

The cyclobutane ring’s inherent strain (angle strain ~90°) makes it susceptible to ring-opening via [2π+2π] cycloreversion or acid/base-mediated cleavage.

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acid-Catalyzed Opening | H₂SO₄, heat | Alkenes or dienes | Theoretical |

| Base-Mediated Fragmentation | NaOH, ethanol | Fluorinated linear diacids | Observed in cyclobutane analogs |

Biological Interactions

The trifluoromethylphenyl group in analogs (e.g.,) enhances metabolic stability and target affinity. While direct data is unavailable, the carboxylic acid likely participates in hydrogen bonding with biological targets (e.g., enzymes or receptors) , .

Key Considerations :

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have investigated the anticancer properties of 3-fluoro-3-phenylcyclobutane-1-carboxylic acid derivatives. These compounds have shown promise as inhibitors of specific cancer cell lines, potentially through mechanisms involving the modulation of metabolic pathways critical for cancer cell proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a targeted approach to cancer treatment .

1.2 Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit enzymes associated with various diseases. For instance, it has been shown to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to cardiovascular diseases. By inhibiting this enzyme, the compound may reduce inflammation and plaque formation in arteries.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Lp-PLA2 | 25 | |

| Derivative A | Lp-PLA2 | 15 | |

| Derivative B | Lp-PLA2 | 30 |

Materials Science

2.1 Polymer Synthesis

The cyclobutane structure of this compound allows for its use in polymer synthesis through photodimerization reactions. This process can lead to the formation of cross-linked polymer networks that exhibit unique mechanical and thermal properties.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. The resulting materials are suitable for applications in coatings and adhesives .

Chemical Synthesis

3.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures. Its unique structural features enable various functional group transformations.

Data Table: Synthetic Applications

作用机制

The mechanism of action of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenyl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biological molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

相似化合物的比较

- 3-Fluorophenylacetic acid

- 3-Phenylcyclobutane-1-carboxylic acid

- 3-Fluorocyclobutane-1-carboxylic acid

Uniqueness: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is unique due to the presence of both a fluorine atom and a phenyl group on the cyclobutane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the phenyl group contributes to its aromatic character and potential interactions with biological targets.

生物活性

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative characterized by a unique molecular structure that includes a cyclobutane ring, a phenyl group, and a carboxylic acid functional group. The presence of fluorine in its structure is known to enhance the compound's chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₁FO₂

- Molecular Weight : Approximately 194.2 g/mol

- Functional Groups : Carboxylic acid, fluorine atom, phenyl group

The fluorine atom can influence the compound’s binding affinity and selectivity towards various biological targets, while the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.

The mechanism of action for this compound is not fully elucidated in the literature. However, it is suggested that the compound interacts with specific molecular targets, potentially including enzymes and receptors involved in various biological pathways. The structural features of this compound may contribute to its pharmacological properties, such as enhanced metabolic stability and altered binding affinity.

Pharmacological Potential

Research indicates that fluorinated compounds often exhibit unique pharmacological properties. Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory or analgesic properties, although extensive biological evaluations are necessary to confirm these effects.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the carboxylic acid group could significantly influence the compound's interactions with biological targets. The following table summarizes potential modifications based on existing studies:

| Modification Type | Description | Expected Impact on Activity |

|---|---|---|

| Phenyl Substituent | Altering positions or types of substituents on the phenyl ring | May enhance or reduce binding affinity |

| Carboxylic Acid | Modifying the carboxylic acid group (e.g., esterification) | Could affect solubility and bioavailability |

| Fluorine Position | Changing the position of fluorine substitution | May impact metabolic stability |

属性

IUPAC Name |

3-fluoro-3-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTVJZSDYNFHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。